molecular formula C18H14N4O2 B2949779 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034316-13-5

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2949779
CAS No.: 2034316-13-5
M. Wt: 318.336
InChI Key: FIJYRRKSARESPV-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 1H-indole-3-carboxamide core with a pyrazine ring substituted at the 3-position with a furan-3-yl group, linked via a methylene bridge. This design integrates aromatic and heteroaromatic motifs, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(14-9-21-15-4-2-1-3-13(14)15)22-10-16-17(20-7-6-19-16)12-5-8-24-11-12/h1-9,11,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJYRRKSARESPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazine ring: This often involves the condensation of diamines with diketones or other suitable precursors.

    Coupling of furan and pyrazine rings: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling, which requires palladium catalysts and boron reagents.

    Formation of the indole ring: This can be synthesized through Fischer indole synthesis or other suitable methods.

    Final coupling: The final step involves coupling the furan-pyrazine intermediate with the indole carboxamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indole Carboxamides

Substituent Variations on the Indole Core
  • SDB-001 (N-(1-adamantyl)-1-pentylindole-3-carboxamide) : Features an adamantyl group at the carboxamide position and a pentyl chain on the indole nitrogen. The adamantyl group enhances lipophilicity and metabolic stability compared to the furan-pyrazine substituent in the target compound .
  • STS-135 (N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide): Incorporates a fluorinated alkyl chain, which may improve bioavailability and binding affinity to cannabinoid receptors.
  • PX-1 ((S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide): Includes a chiral amino acid-derived substituent, highlighting how stereochemistry and polar functional groups influence target selectivity, unlike the achiral furan-pyrazine group in the target compound .
Furan-Containing Indole Derivatives
  • N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide (L881-0800) : Substitutes the indole-2-carboxamide with a furan-2-ylmethyl group and a 3-methylbenzamido moiety. The furan orientation (2- vs. 3-position) and carboxamide position (2- vs. 3-) may alter electronic properties and intermolecular interactions .
  • The pyrazine ring in the target compound could introduce hydrogen-bonding sites via its nitrogen atoms .

Pyrazine and Heterocyclic Hybrids

  • Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) : Shares a carboxamide-linked heterocyclic system but replaces pyrazine with imidazole and pyridine. The trifluoromethyl group enhances electronegativity, contrasting with the electron-rich furan in the target compound .
  • (S)-N-(Furan-2-ylmethyl)-2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indol-3-carboxamide: Combines a tetrahydropyrazinoindole core with a furan-2-ylmethyl group. The saturated pyrazine ring and fused indole system differ from the fully aromatic pyrazine-indole linkage in the target compound, affecting conformational flexibility .

Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Potential Implications References
Target Compound Indole-3-carboxamide (3-(Furan-3-yl)pyrazin-2-yl)methyl Aromatic stacking, H-bonding via pyrazine -
SDB-001 Indole-3-carboxamide 1-Adamantyl, 1-pentyl Enhanced lipophilicity
L881-0800 Indole-2-carboxamide Furan-2-ylmethyl, 3-methylbenzamido Altered electronic profile
AM-6527 Indole-3-carboxamide Naphthalen-2-yl, 5-fluoropentyl Increased hydrophobicity
Compound 41 Pyrrole-2-carboxamide Imidazole, trifluoromethylpyridine Electronegative interactions

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16H15N3O
  • Molecular Weight : 297.31 g/mol
  • CAS Number : 2034430-87-8

The compound features a furan ring, a pyrazine ring, and an indole moiety, which contribute to its biological activity through various mechanisms.

  • Anticancer Activity :
    • The compound has shown potential in inhibiting cancer cell proliferation. Its structure allows for interactions with specific cellular targets involved in cancer progression.
    • A study reported that derivatives incorporating indole and pyrazole moieties exhibited significant anticancer properties by inducing apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins .
  • Antiviral Activity :
    • Research indicates that compounds with similar structural features exhibit antiviral properties against various viruses, including hepatitis C and influenza viruses. These compounds often function by inhibiting viral replication and interfering with viral entry into host cells .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been suggested that the pyrazole scaffold can enhance binding affinity to targets such as kinases, which are crucial in signaling pathways related to cancer and other diseases .

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits replication of hepatitis C virus
Enzyme InhibitionPotential inhibitor of kinases

Case Studies

  • Anticancer Efficacy :
    • A recent study evaluated the anticancer effects of various indole-based compounds, including this compound. The results demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
  • Antiviral Properties :
    • In vitro studies have shown that similar compounds exhibit inhibitory effects on viral strains, with IC50 values indicating effective concentrations for viral suppression. The mechanisms involved include disruption of viral replication cycles and interference with host cell machinery .

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